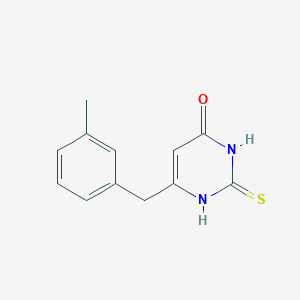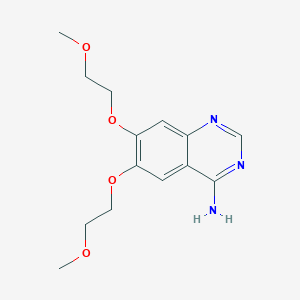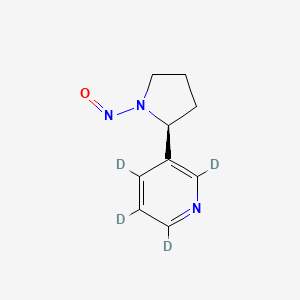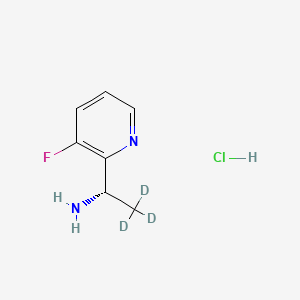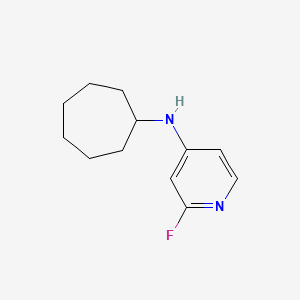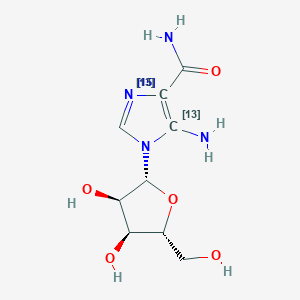![molecular formula C13H16F3N3O7 B13437553 N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-TFA-N-methylaminomethyl-uridine is a modified nucleoside derived from uridine It is characterized by the presence of a trifluoroacetyl (TFA) group and a methylaminomethyl group attached to the uridine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-TFA-N-methylaminomethyl-uridine involves multiple steps, starting from uridine. The key steps include the introduction of the trifluoroacetyl group and the methylaminomethyl group. The process typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methylaminomethyl Group: The protected uridine is reacted with a methylaminomethylating agent under controlled conditions to introduce the methylaminomethyl group.
Introduction of Trifluoroacetyl Group: The intermediate compound is then reacted with a trifluoroacetylating agent to introduce the trifluoroacetyl group.
Deprotection: The protecting groups are removed to yield the final product, 5-N-TFA-N-methylaminomethyl-uridine.
Industrial Production Methods
Industrial production of 5-N-TFA-N-methylaminomethyl-uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-N-TFA-N-methylaminomethyl-uridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminomethyl group.
Reduction: Reduction reactions can also occur, especially at the uridine base.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylaminomethyl group can yield corresponding oxides, while substitution of the trifluoroacetyl group can result in various substituted derivatives .
Scientific Research Applications
5-N-TFA-N-methylaminomethyl-uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Mechanism of Action
The mechanism of action of 5-N-TFA-N-methylaminomethyl-uridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The trifluoroacetyl and methylaminomethyl groups can affect base pairing and the overall stability of the nucleic acid structure. This can lead to changes in the decoding properties of tRNA and impact protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Methylaminomethyl-2-selenouridine (mnm5Se2U): This compound has a similar structure but contains a selenium atom instead of the trifluoroacetyl group.
5-Carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U): Similar to mnm5Se2U but with a carboxymethyl group.
2-Selenouridine (Se2U): A simpler analog with a selenium atom.
Uniqueness
5-N-TFA-N-methylaminomethyl-uridine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H16F3N3O7 |
|---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
CMGFNSOQJGRGFE-FDDDBJFASA-N |
Isomeric SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
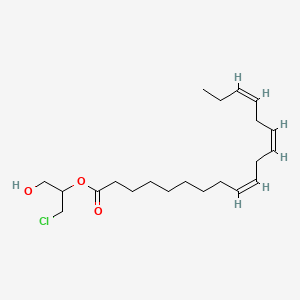
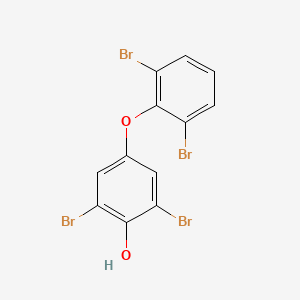

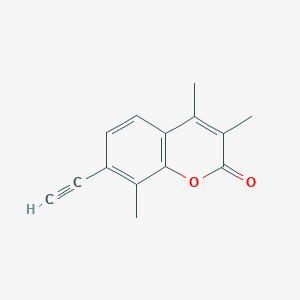
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
